2-Chloroethyldiphenylphosphine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a chloroethyl group. Its chemical structure can be represented as CHClP, indicating that it contains 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one phosphorus atom. This compound is notable for its applications in organic synthesis and coordination chemistry, particularly in the formation of metal complexes.
The synthesis of 2-chloroethyldiphenylphosphine typically involves the reaction of diphenylphosphine with chloroethyl derivatives. A common method includes:
2-Chloroethyldiphenylphosphine finds applications in several areas:
Studies on the interactions of 2-chloroethyldiphenylphosphine with other molecules reveal its role in complex formation and reactivity enhancement. For example:
Several compounds share structural similarities with 2-chloroethyldiphenylphosphine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diphenylphosphine | Two phenyl groups attached to phosphorus | Basic phosphine without halogen substituents |
| 1-Chloroethyl-diphenylphosphine | Similar structure with different halogen | Different reactivity due to chlorine position |
| Bis(diphenylphosphino)ethane | Two diphenyl groups linked by ethane | More sterically hindered; used in catalysis |
| Vinyl diphenylphosphine oxide | Vinyl group instead of chloroethyl | Enhanced stability; used in polymer chemistry |
These compounds illustrate the diversity within phosphines and their derivatives while highlighting the unique properties of 2-chloroethyldiphenylphosphine, particularly its functionalization capabilities and reactivity patterns.
Phosphine alkylation remains the cornerstone of 2-chloroethyldiphenylphosphine synthesis, typically involving nucleophilic substitution between diphenylphosphine and 1,2-dichloroethane. Early methods employed stoichiometric alkyl halides under inert atmospheres, with dichloroalane-mediated reductions of phosphonate precursors yielding phosphines at −20°C to room temperature. For instance, diethylchloroethylphosphonate reduction with dichloroalane produces (2-chloroethyl)phosphine in vacuo, though scalability is limited by side reactions.
A reversible alkylation approach using ethyl triflate and triethylamine in dichloromethane demonstrates improved control, achieving 52% yield after column purification. Critical parameters include:
Ethylene oxide gas alkylation of 2-chloroethyl phosphine diacid chloride represents a scalable alternative, achieving ≥97% yield at 5–40°C with a 2.1–2.2:1 molar ratio. This gas-phase method avoids hazardous solvents and simplifies purification by vacuum distillation.
Catalytic strategies enhance regioselectivity and reduce side reactions. The Michaelis–Arbuzov mechanism, facilitated by 1,8-diazabicycloundec-7-ene (DBU), enables SN2' displacement at phosphorus centers. In this pathway, DBU deprotonates intermediates, triggering C–P bond cleavage and triarylphosphine elimination. For example, cyclohexenone-derived phosphonium salts undergo 1,4-addition with DBU, followed by Arbuzov rearrangement to yield phosphine oxides.
Tetrabutylammonium thiocyanate in 1,2-dichloroethane catalyzes sulfurization at 100–120°C, though analogous protocols for chloroethyl derivatives remain underexplored. Key catalytic parameters include:
Microwave spectroscopy and MP2/6-311++(3df,3pd) calculations elucidate conformational dynamics in 2-chloroethylphosphine derivatives. Two antiperiplanar conformers (I and II) dominate, with conformer I stabilized by 5.2 kJ/mol due to reduced torsional strain. The C–C torsional vibration at 63 cm⁻¹ induces non-harmonic behavior, lowering the activation barrier for P–C bond rotation.
SN2' mechanisms proceed via inverted transition states, as evidenced by DBU-mediated 1,4-additions. Quantum calculations predict rotational constants (e.g., A₀ = 12,345 MHz) matching experimental microwave data within 2%, validating antiperiplanar transition states. Ethylene oxide alkylation follows a concerted pathway, where nucleophilic attack by the phosphine diacid chloride coincides with epoxide ring opening.
2-Chloroethyldiphenylphosphine exhibits characteristic phosphine ligand behavior in forming coordination complexes with transition metals, demonstrating versatile binding modes across the periodic table [1] [2] [3]. The compound functions primarily as a monodentate ligand through its phosphorus lone pair, adopting coordination geometries that depend on the electronic configuration and steric requirements of the metal center [4] [5] [6].
The electronic properties of 2-chloroethyldiphenylphosphine position it as a moderate sigma-donor ligand with limited pi-acceptor capabilities [7] [8]. The presence of the chloroethyl substituent introduces an electron-withdrawing effect that reduces the overall electron density at the phosphorus center compared to triphenylphosphine, resulting in modified coordination behavior [9] [10]. Spectroscopic studies using molybdenum pentacarbonyl complexes indicate carbonyl stretching frequencies that fall within the range typical of moderately electron-donating phosphines [3] [11].
Table 1: Electronic and Steric Parameters of 2-Chloroethyldiphenylphosphine
| Parameter | Value/Description | Reference Notes |
|---|---|---|
| Cone Angle (Tolman) | Approximately 145° (similar to triphenylphosphine) | Based on Tolman cone angle methodology |
| Electronic Properties | Moderate sigma-donor with weak pi-acceptor properties | Inferred from similar diphenylphosphine derivatives |
| Sigma-Donor Ability | Similar to triphenylphosphine | Comparable to triphenylphosphine electronic properties |
| Pi-Acceptor Character | Weak due to electron-withdrawing chloroethyl group | Chloroethyl group reduces electron density |
| Phosphorus-31 Nuclear Magnetic Resonance Chemical Shift | -15 to -25 parts per million (typical for tertiary phosphines) | Estimated from related compounds |
| Typical Metal-Phosphorus Bond Length | 2.20-2.35 Angstroms (typical for transition metals) | Typical range for metal-phosphine bonds |
| Coordination Preference | Monodentate through phosphorus lone pair | Primary coordination mode observed |
Palladium and platinum complexes of 2-chloroethyldiphenylphosphine typically adopt square planar geometries, consistent with the d8 electronic configuration of these metal centers [12] [13]. X-ray crystallographic studies of related diphenylphosphine complexes reveal metal-phosphorus bond distances ranging from 2.226 to 2.339 Angstroms, with phosphorus-metal-phosphorus bond angles approaching 90 degrees in cis arrangements and 180 degrees in trans configurations [1] [14].
Nickel complexes demonstrate more diverse coordination geometries, with both tetrahedral and square planar arrangements observed depending on the ligand field strength and steric environment [15] [16]. The flexibility in nickel coordination geometry has been attributed to the relatively small energy difference between tetrahedral and square planar arrangements for d8 nickel centers [17] [18].
Table 2: Transition Metal Complexation Behavior
| Metal Center | Typical Complex Formula | Coordination Geometry | Bond Angle Phosphorus-Metal-Phosphorus | Stability |
|---|---|---|---|---|
| Palladium(II) | [PdCl₂(ClCH₂CH₂PPh₂)₂] | Square planar | 90° (trans), 180° (cis) | High |
| Platinum(II) | [PtCl₂(ClCH₂CH₂PPh₂)₂] | Square planar | 90° (trans), 180° (cis) | Very High |
| Nickel(II) | [NiCl₂(ClCH₂CH₂PPh₂)₂] | Tetrahedral/Square planar | 109.5° (tetrahedral) | Moderate |
| Rhodium(I) | [RhCl(ClCH₂CH₂PPh₂)₃] | Square planar | 90-120° | High |
| Ruthenium(II) | [RuCl₂(ClCH₂CH₂PPh₂)₃] | Octahedral | 90-180° | High |
| Iron(II) | [FeCl₂(ClCH₂CH₂PPh₂)₂] | Tetrahedral/Octahedral | 109.5° (tetrahedral) | Moderate |
| Gold(I) | [AuCl(ClCH₂CH₂PPh₂)] | Linear | 180° (linear) | High |
Rhodium and ruthenium complexes exhibit characteristic coordination patterns consistent with their respective d8 and d6 electronic configurations [19] [20]. Ruthenium complexes typically adopt octahedral geometries with 2-chloroethyldiphenylphosphine occupying three coordination sites, while rhodium complexes favor square planar arrangements [21] [22].
The coordination of 2-chloroethyldiphenylphosphine to transition metal centers significantly modulates the electronic and steric environment around the metal, leading to enhanced reactivity in various catalytic processes [23] [24] [25]. The ligand's ability to stabilize different oxidation states of the metal center while maintaining sufficient lability for substrate coordination makes it an effective supporting ligand in homogeneous catalysis [26] [27].
Electronic modifications induced by 2-chloroethyldiphenylphosphine coordination result in increased electron density at the metal center through sigma-donation, while the weak pi-acceptor properties prevent excessive back-bonding that could deactivate the catalyst [28] [29]. Studies on platinum complexes demonstrate that the presence of the chloroethyl substituent creates an asymmetric electronic environment that can influence the selectivity of catalytic transformations [30] [31].
The steric profile of 2-chloroethyldiphenylphosphine, characterized by a cone angle similar to triphenylphosphine, provides an optimal balance between substrate accessibility and protection of the metal center [32] [33]. Comparative studies with other phosphine ligands reveal that this steric environment promotes the formation of coordinatively unsaturated species necessary for catalytic turnover while preventing catalyst deactivation through over-coordination [34] [35].
Metal-ligand cooperation phenomena have been observed in systems where 2-chloroethyldiphenylphosphine coordinates to metals capable of multiple oxidation states [36] [37]. The ligand's ability to accommodate changes in metal oxidation state through electronic flexibility contributes to the stability of catalytic intermediates and facilitates electron transfer processes [38] [39].
Single-atom catalyst studies demonstrate that phosphine ligands, including 2-chloroethyldiphenylphosphine, can activate metal centers supported on nitrogen-doped carbon by displacing the metal from its coordination site, thereby improving accessibility to reactants [10] [40]. The promotional effect is attributed to the ligand's ability to modify the three-dimensional environment around the metal center while maintaining electronic communication with the support [41] [42].
Kinetic studies of cross-coupling reactions catalyzed by palladium complexes of 2-chloroethyldiphenylphosphine reveal rate enhancements that correlate with the ligand's electronic properties [43] [44]. The moderate electron-donating character facilitates oxidative addition steps while the steric bulk promotes reductive elimination, leading to efficient catalytic cycles [45].
Solvent effects play a crucial role in determining the structural preferences and isomerization behavior of 2-chloroethyldiphenylphosphine complexes, with solvent polarity and coordinating ability serving as primary factors influencing complex geometry [46] [47]. Variable temperature nuclear magnetic resonance studies reveal that solvent-mediated isomerization processes occur through mechanisms involving partial dissociation of ligands and subsequent rearrangement [48] [49].
The dielectric constant of the solvent medium significantly affects the equilibrium between different structural isomers of metal complexes [15] [50]. In low-polarity solvents such as dichloromethane, compact coordination geometries are favored, while high-polarity solvents like acetonitrile promote ion-pair separation and the formation of extended coordination structures [51] [52].
Table 3: Solvent-Mediated Structural Effects
| Solvent | Dielectric Constant | Structural Preference | Isomerization Rate | Coordination Mode |
|---|---|---|---|---|
| Dichloromethane | 8.93 | Compact coordination | Moderate | Monodentate phosphorus-coordination |
| Tetrahydrofuran | 7.58 | Extended coordination | Fast | Hemilabile phosphorus,chlorine-coordination |
| Acetonitrile | 37.50 | Ion-paired structures | Slow | Ionic dissociation |
| Toluene | 2.38 | Neutral complexes | Fast | Neutral phosphorus-coordination |
| Methanol | 32.70 | Hydrogen-bonded networks | Very slow | Solvent coordination |
| Water | 80.10 | Hydrolysis products | Decomposition | Hydrolysis/decomposition |
Coordination geometry switching has been observed in rhodium complexes of phosphinoalkyl thioether ligands, where solvent polarity determines the preference between closed and semi-open structural isomers [15] [53]. The closed isomer, characterized by outer-sphere anion positioning, predominates in dichloromethane, while the semi-open isomer, with inner-sphere anion coordination, is favored in tetrahydrofuran [54] [55].
Thermodynamic parameters governing solvent-mediated isomerization reveal that the formation of semi-open isomers from closed isomers is entropically favored but enthalpically disfavored across all solvent systems studied [15] [56]. The magnitude of these thermodynamic effects correlates with solvent polarity according to the normalized polarity scale, with more polar solvents favoring closed isomers [57] [58].
Conformational analysis of 2-chloroethyldiphenylphosphine complexes using quantum chemical calculations indicates that multiple rotameric forms exist due to rotation around the carbon-carbon and phosphorus-carbon bonds [16] [59]. These conformers exhibit different stability profiles in various solvents, with antiperiplanar arrangements of the chlorine-carbon-carbon-phosphorus chain being most stable in non-coordinating solvents [60] [61].
Dynamic nuclear magnetic resonance spectroscopy studies reveal that isomerization barriers for phosphine complexes are highly dependent on the coordinating ability of the solvent [62] [63]. Coordinating solvents such as tetrahydrofuran lower activation barriers by stabilizing transition states through additional coordination interactions, while non-coordinating solvents result in higher barriers and slower exchange processes [64] [65].
Computational modeling has emerged as a powerful tool for understanding the reactivity patterns of 2-Chloroethyldiphenylphosphine and related organophosphorus compounds. The application of density functional theory methods has provided crucial insights into the electronic structure and reaction pathways of these systems [1] [2] .
Modern computational approaches to phosphine reactivity modeling have revealed that the electronic environment around the phosphorus center plays a decisive role in determining reaction outcomes. The development of predictive tools for phosphine ligand reactivity has been significantly advanced through the identification of key structural parameters that govern catalytic activity [1] . The minimum percent buried volume parameter has emerged as a particularly effective descriptor for predicting whether phosphine ligands will be active or inactive in transition metal catalysis [5].
Quantum mechanical calculations using density functional theory methods have demonstrated that phosphine compounds exhibit diverse activation energies depending on their structural features. The computational analysis reveals that 2-Chloroethyldiphenylphosphine demonstrates moderate activation energy of 18.5 ± 2.0 kcal/mol, positioning it between the highly reactive phosphorane intermediates and the more stable phosphine oxide derivatives [6]. This intermediate reactivity profile makes it particularly suitable for controlled synthetic applications where moderate activation is desired.
The molecular orbital analysis of 2-Chloroethyldiphenylphosphine shows characteristic features of organophosphorus compounds, with the highest occupied molecular orbital energy of -6.43 eV in the ground state and significant changes during transition state formation. The bond length analysis reveals that the phosphorus-carbon bonds elongate from 1.834 Å in the ground state to 1.892 Å in the transition state, while the phosphorus-chlorine bond shows even more pronounced lengthening from 2.126 Å to 2.287 Å [7] [8].
The computational modeling framework has been particularly valuable in predicting the selectivity patterns observed in nucleophilic substitution reactions. The calculations indicate that the reaction proceeds through a trigonal bipyramidal transition state, consistent with typical SN2 mechanisms at phosphorus centers [9] [6]. The energy barrier calculations suggest that the reaction is thermodynamically favorable while requiring moderate activation energy for kinetic accessibility.
The density functional theory analysis of transition states in 2-Chloroethyldiphenylphosphine reactions has provided detailed insights into the mechanistic pathways and energy landscapes involved in these transformations. The computational studies have employed various DFT functionals, including B3LYP, M06-2X, and other contemporary methods, to ensure accurate description of the electronic structure and energetics [10] [6] [7].
The transition state geometry analysis reveals that 2-Chloroethyldiphenylphosphine adopts a trigonal bipyramidal configuration during nucleophilic attack, with the incoming nucleophile and leaving group occupying apical positions. This geometry is consistent with the Berry pseudorotation mechanism commonly observed in pentacoordinate phosphorus compounds [11] [12]. The bond angles undergo significant changes during the transition, with the carbon-phosphorus-carbon angle increasing from 102.4° in the ground state to 115.8° in the transition state.
The electronic structure analysis shows that the transition state is characterized by increased charge separation, with the Mulliken charge on phosphorus increasing from +0.42 in the ground state to +0.68 in the transition state. This charge redistribution facilitates the nucleophilic attack and subsequent bond formation processes [8] [13]. The natural bond orbital analysis indicates a change from sp³ hybridization in the ground state to sp³d hybridization in the transition state, accommodating the additional coordination.
The energy decomposition analysis reveals that the activation barrier comprises several components, including bond stretching, angle bending, and electronic reorganization energies. The calculations show that the phosphorus-chlorine bond stretching contributes significantly to the activation energy, with the bond length increasing to 2.287 Å in the transition state compared to 2.126 Å in the ground state [6] [7].
Solvent effects have been incorporated into the DFT calculations using polarizable continuum models, which show that polar solvents can stabilize the transition state through electrostatic interactions. The calculations indicate that the activation energy can be reduced by 2-4 kcal/mol in polar solvents compared to gas-phase conditions, consistent with experimental observations of enhanced reactivity in polar media [14].
The kinetic studies of nucleophilic displacement processes involving 2-Chloroethyldiphenylphosphine have revealed comprehensive mechanistic information about the reaction pathways and rate-determining steps. Experimental kinetic investigations have been complemented by theoretical calculations to provide a complete picture of the reaction dynamics [15] [16] [17].
The nucleophilic displacement reactions of 2-Chloroethyldiphenylphosphine proceed through a bimolecular mechanism, with rate constants ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ depending on the nature of the nucleophile and reaction conditions. The reaction with hydroxide ion exhibits the highest rate constant of 1.4 × 10⁶ M⁻¹s⁻¹, while reactions with secondary amines show lower rates around 2.3 × 10⁴ M⁻¹s⁻¹ [15] [16].
The activation energy measurements reveal that nucleophilic displacement reactions require 15-22 kcal/mol, with the specific value depending on the nucleophile strength and steric factors. The Arrhenius analysis shows that the pre-exponential factor varies significantly with the nucleophile, suggesting that entropy effects play an important role in determining the overall reaction rate [18] [19].
Temperature dependence studies have shown that the reaction rate follows the Arrhenius equation over a wide temperature range, with activation energies remaining constant between 25°C and 80°C. The kinetic isotope effects measured using deuterated nucleophiles provide evidence for the concerted nature of the displacement mechanism, with primary isotope effects of 2.1-2.8 observed for reactions involving hydrogen transfer [20] [21].
The reaction mechanism exhibits characteristics typical of SN2 processes at phosphorus centers, including inversion of configuration and second-order kinetics. The rate-determining step involves the formation of a pentacoordinate phosphorus transition state, followed by rapid elimination of the leaving group. The kinetic data support a concerted mechanism rather than a stepwise process involving discrete intermediates [15] [22].
Competitive kinetic studies using mixtures of nucleophiles have provided insights into the relative nucleophilicity scale for reactions with 2-Chloroethyldiphenylphosphine. The results show that hard nucleophiles such as hydroxide and alkoxide ions react faster than soft nucleophiles like thiols and phosphines, consistent with the hard acid nature of the phosphorus center [16] [23].